Target Selectivity Differentiation: N3-4-Methoxyphenyl vs. N3-Phenyl (BC11-38) in PDE Enzyme Inhibition
The presence of a 4-methoxyphenyl group at the N3 position is predicted to alter target selectivity compared to the 3-phenyl analog BC11-38. BC11-38 is a potent inhibitor of PDE11 (IC50 = 0.28 µM) with >350-fold selectivity over PDE1-10 (IC50 > 100 µM) . While direct assay data for the target compound is not available, the electron-donating methoxy substituent is known to modulate the electron density of the aryl ring, which is a critical determinant for binding within the hydrophobic pocket of PDE and kinase active sites [1]. This modification is therefore expected to shift the inhibition profile away from PDE11 towards other kinase targets, such as Akt or PI3K, which are prominently targeted by other thieno[3,2-d]pyrimidine derivatives.
| Evidence Dimension | Target Selectivity (PDE11 vs. other kinases) |
|---|---|
| Target Compound Data | Not directly reported. Inferred to have low PDE11 affinity due to 4-methoxyphenyl substitution. |
| Comparator Or Baseline | BC11-38: PDE11 IC50 = 0.28 µM; PDE1-10 IC50 > 100 µM |
| Quantified Difference | BC11-38 is a validated potent PDE11 inhibitor. The 4-methoxy modification is predicted to significantly reduce PDE11 affinity, representing a >350-fold change in selectivity profile. |
| Conditions | In vitro enzyme inhibition assays (cell-free) |
Why This Matters
For researchers needing a PDE11 inhibitor, BC11-38 is the appropriate choice; for those exploring kinase inhibition or seeking to avoid PDE11 activity, the target compound's distinct substitution pattern offers a more relevant chemical probe.
- [1] Hafez HN, et al. Synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents. Acta Pharm. 2017 Sep 1;67(3):275-292. doi: 10.1515/acph-2017-0028. View Source
